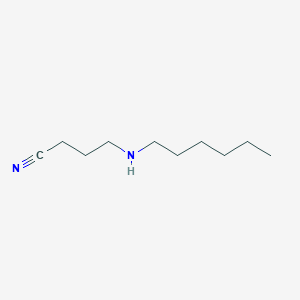
4-(Hexylamino)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylamino)butanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a hexylamino group (-NH-C6H13)
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrially, nitriles like 4-(Hexylamino)butanenitrile can be produced through the ammoxidation of alcohols. For example, the ammoxidation of n-butanol involves reacting it with ammonia and oxygen to produce butanenitrile .
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: Nitriles can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.
Hydrogen Cyanide (HCN): Used in the addition reactions with aldehydes and ketones to form hydroxynitriles.
Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.
Major Products Formed
Primary Amines: Formed from the reduction of nitriles.
Carboxylic Acids: Formed from the hydrolysis of nitriles.
Ketones: Formed from the reaction of nitriles with Grignard reagents.
Scientific Research Applications
4-(Hexylamino)butanenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hexylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, in the reduction reaction with LiAlH4, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion, which is then further reduced to a primary amine . The presence of the hexylamino group can also influence the reactivity and interaction of the compound with other molecules.
Comparison with Similar Compounds
4-(Hexylamino)butanenitrile can be compared with other nitriles such as:
Butanenitrile: A simpler nitrile without the hexylamino substitution.
4-Aminobutyronitrile: Similar to this compound but with an amino group instead of a hexylamino group.
Acetonitrile: A smaller nitrile with a single carbon chain.
The uniqueness of this compound lies in the presence of the hexylamino group, which can significantly alter its chemical properties and reactivity compared to simpler nitriles.
Properties
CAS No. |
90068-89-6 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-(hexylamino)butanenitrile |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-6-9-12-10-7-5-8-11/h12H,2-7,9-10H2,1H3 |
InChI Key |
KXRJAYHBNRVUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
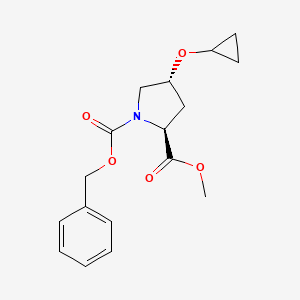
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
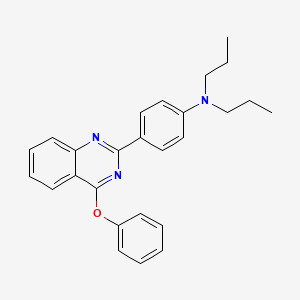
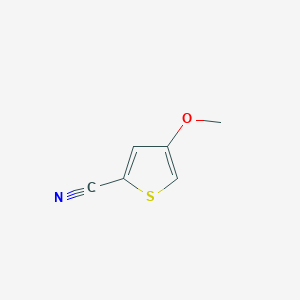


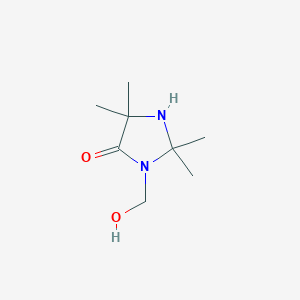
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)



